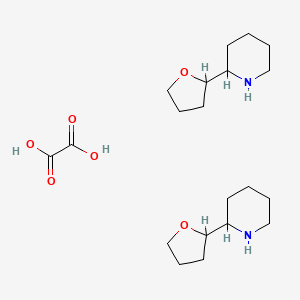
oxalic acid;2-(oxolan-2-yl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxalic acid;2-(oxolan-2-yl)piperidine is a compound that combines the properties of oxalic acid and a piperidine derivative. Oxalic acid is a dicarboxylic acid with the formula ( \text{C}_2\text{H}_2\text{O}_4 ), known for its strong acidic properties and ability to form complexes with metal ions. Piperidine is a six-membered heterocyclic amine with the formula ( \text{C}5\text{H}{11}\text{N} ), commonly used in organic synthesis and pharmaceuticals. The combination of these two components results in a compound with unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;2-(oxolan-2-yl)piperidine typically involves the reaction of oxalic acid with 2-(oxolan-2-yl)piperidine under controlled conditions. One common method involves the use of a solvent such as water or an organic solvent like ethanol. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of catalysts, such as metal nanoparticles, can enhance the reaction rate and yield. Additionally, purification steps such as crystallization or distillation are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
Oxalic acid;2-(oxolan-2-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.
Substitution: The piperidine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted piperidine derivatives .
Aplicaciones Científicas De Investigación
Oxalic acid;2-(oxolan-2-yl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of oxalic acid;2-(oxolan-2-yl)piperidine involves its interaction with specific molecular targets and pathways. The piperidine moiety can interact with various enzymes and receptors, modulating their activity. Additionally, the oxalic acid component can chelate metal ions, affecting biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: A simple six-membered heterocyclic amine with various applications in organic synthesis and pharmaceuticals.
Oxalic Acid: A dicarboxylic acid known for its strong acidic properties and ability to form complexes with metal ions.
2-(Oxolan-2-yl)piperidine: A piperidine derivative with a tetrahydrofuran ring, used in organic synthesis and medicinal chemistry.
Uniqueness
Oxalic acid;2-(oxolan-2-yl)piperidine is unique due to the combination of the acidic properties of oxalic acid and the versatile reactivity of the piperidine moiety. This dual functionality allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Propiedades
Fórmula molecular |
C20H36N2O6 |
|---|---|
Peso molecular |
400.5 g/mol |
Nombre IUPAC |
oxalic acid;2-(oxolan-2-yl)piperidine |
InChI |
InChI=1S/2C9H17NO.C2H2O4/c2*1-2-6-10-8(4-1)9-5-3-7-11-9;3-1(4)2(5)6/h2*8-10H,1-7H2;(H,3,4)(H,5,6) |
Clave InChI |
RFRASOUGOONPNK-UHFFFAOYSA-N |
SMILES canónico |
C1CCNC(C1)C2CCCO2.C1CCNC(C1)C2CCCO2.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


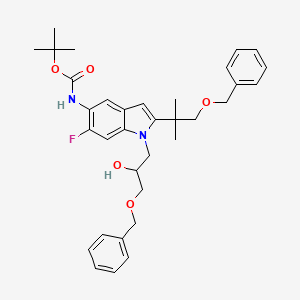
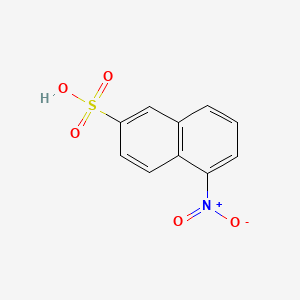


![(Z)-4-(N,N-diethylsulfamoyl)-N-(4-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B14123747.png)
![2-({5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(3-nitrophenyl)ethanone](/img/structure/B14123749.png)


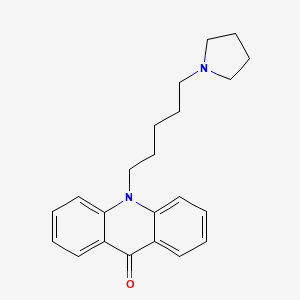
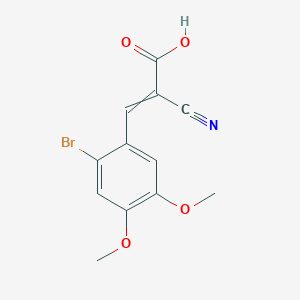

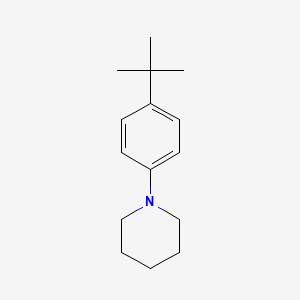
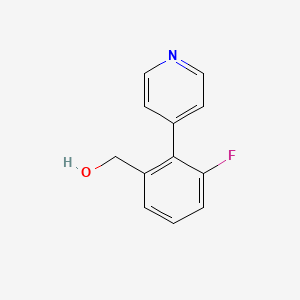
![2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-nitrophenyl)acetamide](/img/structure/B14123800.png)
